4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-
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Overview
Description
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of a suitable chalcone with a thiourea derivative. The reaction is carried out in the presence of a base, such as sodium ethoxide, in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.
Substitution: Nitric acid for nitration, bromine for bromination; reactions are usually conducted in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-((4-phenoxyphenyl)imino)-1,3-dihydro-2H-indol-2-one: Similar in structure but with an indole core instead of an imidazolidinone.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents and biological activities.
Uniqueness
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one stands out due to its unique combination of a thioxo group and an imidazolidinone core, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
677796-64-4 |
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Molecular Formula |
C22H18N2O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-16-21(25)24(17-8-4-2-5-9-17)22(27)23(16)18-12-14-20(15-13-18)26-19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
AEQCFGJRNFMDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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